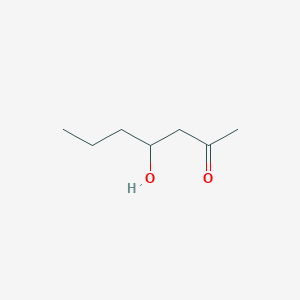

2-Heptanone, 4-hydroxy-

Description

Contextualization within the Hydroxylated Ketone Class

Hydroxylated ketones, also known as ketols, are classified based on the relative position of the hydroxyl group to the carbonyl group. wikipedia.org The main classes are alpha-hydroxy ketones (or acyloins) and beta-hydroxy ketones. wikipedia.org In alpha-hydroxy ketones, the hydroxyl group is on the carbon atom immediately adjacent to the carbonyl group (the α-carbon). wikipedia.orgquora.com In beta-hydroxy ketones, the hydroxyl group is located on the carbon atom two positions away from the carbonyl group (the β-carbon). wikipedia.orgquora.com

4-Hydroxy-2-heptanone, with its hydroxyl group on the fourth carbon and the ketone on the second, is classified as a beta-hydroxy ketone . The general structure of a beta-hydroxy ketone is R-C(=O)-CH₂-CH(OH)-R'. wikipedia.org These compounds are commonly formed through aldol (B89426) reactions between two carbonyl compounds. wikipedia.org

Table 1: Classification of Hydroxy Ketones

| Class | General Structure | Positional Relationship | Example |

| Alpha-Hydroxy Ketone | R-C(=O)-CH(OH)-R' | Hydroxyl group on the α-carbon | Hydroxyacetone (B41140) |

| Beta-Hydroxy Ketone | R-C(=O)-CH₂-CH(OH)-R' | Hydroxyl group on the β-carbon | Diacetone alcohol wikipedia.org |

Academic and Research Significance of Beta-Hydroxy Ketones

Beta-hydroxy ketones are of considerable importance in organic chemistry, primarily serving as versatile intermediates in a wide array of synthetic transformations. fiveable.meacs.org Their significance stems from the presence of two reactive functional groups, the hydroxyl and the ketone, which can be manipulated independently or in concert to construct complex molecular architectures.

One of the most fundamental reactions involving beta-hydroxy ketones is the aldol reaction, which is a cornerstone of carbon-carbon bond formation. wikipedia.orgtaylorandfrancis.com The synthesis of beta-hydroxy ketones is often achieved through this reaction, and they can be subsequently dehydrated to form α,β-unsaturated ketones, another important class of organic compounds. taylorandfrancis.com

Key Research Applications of Beta-Hydroxy Ketones:

Stereoselective Synthesis: The development of catalytic, enantioselective methods for the synthesis of beta-hydroxy ketones has been a major focus of research. organic-chemistry.org These methods allow for the creation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

Polyketide Synthesis: Beta-hydroxy ketones are key structural motifs in polyketides, a large and diverse class of natural products with a wide range of biological activities. acs.org Synthetic strategies towards polyketides often rely on the stereocontrolled synthesis of beta-hydroxy ketone fragments. acs.org

Precursors to Other Functional Groups: The hydroxyl and ketone groups of beta-hydroxy ketones can be readily converted into other functionalities. For example, reduction of the ketone yields a 1,3-diol, while oxidation of the hydroxyl group can lead to a beta-diketone.

Metabolic Pathways: In biochemistry, beta-hydroxy ketones are important intermediates in various metabolic pathways, including the degradation of fatty acids and the biosynthesis of steroids. fiveable.me

Historical and Contemporary Research Perspectives on 4-Hydroxy-2-Heptanone

Historically, research into simple beta-hydroxy ketones like 4-hydroxy-2-heptanone has been linked to the development of fundamental organic reactions. The cross-aldol condensation of acetone (B3395972) and butyraldehyde (B50154) under basic catalysis is a known method for its preparation. google.com This reaction generates 4-hydroxy-2-heptanone, which can then be dehydrated to form 3-hepten-2-one (B57668) and subsequently hydrogenated to produce 2-heptanone (B89624). google.com

Contemporary research continues to explore the synthesis and applications of 4-hydroxy-2-heptanone and its derivatives. For instance, modern synthetic methods focus on achieving high yields and stereoselectivity. While specific high-impact studies focusing solely on 4-hydroxy-2-heptanone are not extensively documented in top-tier journals, its chemistry is representative of the broader and highly active field of beta-hydroxy ketone synthesis and utilization.

Research has also touched upon the synthesis of related hydroxy ketones. For example, studies on the synthesis of 4-hydroxy-2-butanone (B42824), an important intermediate for fragrances and vitamin A, highlight the industrial relevance of this class of compounds. semanticscholar.orgnih.govacs.org The synthesis of 4-heptanone (B92745), a related ketone, has been achieved through various methods, including the decarboxylation of n-butyric acid. orgsyn.org

Table 2: Physical and Chemical Properties of 4-Hydroxy-2-Heptanone

| Property | Value | Source |

| IUPAC Name | 4-hydroxyheptan-2-one | PubChem nih.gov |

| CAS Number | 25290-14-6 | PubChem nih.gov |

| Molecular Formula | C₇H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 130.18 g/mol | PubChem nih.gov |

| Boiling Point | 92-94 °C @ 13 Torr | Guidechem guidechem.com |

| Density | 0.9466 g/cm³ @ 13 °C | Guidechem guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25290-14-6 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-hydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3 |

InChI Key |

QSJHFVISBQRPRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)C)O |

Origin of Product |

United States |

Occurrence and Environmental Presence of Hydroxyketones

Natural Sources of Related Hydroxyketones in Biological Matrices

Hydroxyketones are found in a range of biological matrices, originating from microbes, plants, and as byproducts of food processing.

Microorganisms are a significant source of various ketones and their derivatives. While the specific microbial production of 2-Heptanone (B89624), 4-hydroxy- is not documented, the synthesis of the related methylketone, 2-heptanone, by bacteria is known. For instance, bacteria such as Lactobacillus casei can produce 2-heptanone. frontiersin.org The bacterium Bacillus nematocida B16 produces 2-heptanone as an attractant for its nematode host. frontiersin.org Furthermore, several bacterial species associated with honey bees, including Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, have been shown to produce 2-heptanone, which may play a role in protecting the bees from pathogens. nih.govnih.gov The production of 2-heptanone in these cases is often strain-specific and can be influenced by environmental conditions. nih.gov

The general biosynthesis of methylketones in microorganisms is thought to occur through the metabolism of fatty acids. frontiersin.org Some bacteria possess enzymes identified as methylketone synthases which are involved in this process. frontiersin.org

Table 1: Examples of Microorganisms Producing 2-Heptanone

| Microorganism | Finding |

| Acetobacteraceae bacterium | Produces 2-heptanone in concentrations of 1.5 to 2.6 ng/mL. nih.gov |

| Apilactobacillus kunkeei | Produces 2-heptanone in concentrations of 1.5 to 2.6 ng/mL. nih.gov |

| Bacillus nematocida B16 | Produces 2-heptanone to attract nematodes. frontiersin.org |

| Bacillus thuringiensis | Produces 2-heptanone in concentrations of 1.5 to 2.6 ng/mL. nih.gov |

| Lactobacillus casei | Produces volatile organic compounds including 2-heptanone. frontiersin.org |

A review of the chemical constituents of certain plants reveals a complex array of compounds, although the presence of 2-Heptanone, 4-hydroxy- is not explicitly documented.

Glycyrrhiza glabra L. (Licorice): The root of Glycyrrhiza glabra is a rich source of various phytochemicals. nih.gov Its chemical composition includes triterpenoids, saponins, flavonoids, and isoflavones such as glycyrrhizin, glycyrrhetic acid, glabridin, and isoliquiritin. nih.govresearchgate.net These compounds are responsible for the plant's characteristic sweet taste and its antioxidant properties. researchgate.net Despite extensive analysis of G. glabra extracts, the identification of simpler hydroxyketones like 2-Heptanone, 4-hydroxy- has not been reported in the available literature. nih.govthegoodscentscompany.com

Dictyophora rubrovolata Zang : This edible mushroom and its relatives are known to produce a variety of volatile and non-volatile secondary metabolites. While specific analysis for 2-Heptanone, 4-hydroxy- is absent, studies on the volatile profile of Dictyophora rubrovolata have identified the presence of its parent compound, 2-heptanone.

The synthesis of 2-heptanone is particularly relevant in the context of food fermentation, especially in dairy products. It is a naturally occurring compound in foods such as beer, white bread, and butter. wikipedia.org The characteristic sharp scent of blue cheese, including Gorgonzola, is largely attributed to the presence of 2-heptanone. wikipedia.org

During the ripening of cheese, microbial and enzymatic processes lead to the breakdown of lipids and fatty acids, which results in the formation of a variety of volatile compounds, including methylketones like 2-heptanone. This compound is also found in condensed milk and cheddar cheese. While it is a key component of the desired aroma in some cheeses, in others, such as UHT milk, the presence of 2-heptanone, along with other methyl ketones like 2-nonanone (B1664094) and 2-undecanone, can contribute to an undesirable "oxidized" off-flavor during storage. researchgate.net

Table 2: Presence of 2-Heptanone in Fermented Dairy Products

| Dairy Product | Role of 2-Heptanone |

| Blue Cheese (e.g., Gorgonzola) | Contributes to the characteristic sharp aroma. wikipedia.org |

| Cheddar Cheese | Identified as a component of the odor profile. |

| UHT Cow Milk | Can contribute to oxidative off-flavor during storage. researchgate.net |

Environmental Detection and Distribution Studies

Ketones and aldehydes are widespread in the environment as air pollutants, originating from both natural and anthropogenic sources. wikipedia.org They are components of indoor air pollution, released from building materials, furniture, and cooking emissions. thegoodscentscompany.comepa.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for their detection in air, water, and soil samples. wikipedia.orgepa.gov

While these studies confirm the presence of a variety of ketones in the environment, specific research focusing on the detection and distribution of hydroxyketones as a distinct class, or 2-Heptanone, 4-hydroxy- in particular, is limited. The existing data primarily focuses on more common and abundant aldehydes and non-hydroxylated ketones. Environmental monitoring often targets compounds with established regulatory limits or known significant health impacts, a category into which 2-Heptanone, 4-hydroxy- does not currently fall.

Biosynthetic Pathways and Enzymatic Transformations of Hydroxyketones

Mechanistic Investigations of Aldol (B89426) Condensation in Biological Systems

The formation of the carbon backbone of hydroxyketones often involves aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry and biology.

Role of Acetone (B3395972) and Butyraldehyde (B50154) Precursors in the Biosynthesis of Keto-Alcohols

The synthesis of 4-hydroxy-2-heptanone can be achieved through the cross-aldol condensation of acetone and butyraldehyde. google.com In this reaction, an enolate is formed from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. mdpi.com This process results in the formation of the β-hydroxy ketone, 4-hydroxy-2-heptanone. google.commdpi.com While this is a known chemical synthesis route, it holds relevance in biosynthetic contexts where microorganisms produce the necessary precursors. For instance, acetone and n-butanol are common products of fermentation. mdpi.com The biological conversion of n-butanol to butyraldehyde, a necessary step for this condensation, can be accomplished through alcohol dehydrogenation catalyzed by enzymes over metallic sites. mdpi.com The subsequent condensation reaction to form the keto-alcohol intermediate highlights a potential bio-catalytic route from simple fermented products. mdpi.com

Dehydrogenation: n-butanol is oxidized to butyraldehyde. mdpi.com

Aldol Condensation: Acetone and butyraldehyde react to form 4-hydroxy-2-heptanone. google.commdpi.com

Dehydration: The resulting 4-hydroxy-2-heptanone can be dehydrated to form 3-hepten-2-one (B57668). mdpi.com

Hydrogenation: Further hydrogenation can yield 2-heptanone (B89624). mdpi.com

Microbial Biosynthesis Pathways Leading to Methyl Ketones and Hydroxylated Intermediates

Microorganisms are natural producers of a diverse array of compounds, including methyl ketones. These pathways are of significant interest for their potential in producing biofuels and specialty chemicals. repec.org

Identification of Methylketone Synthase Homologs (e.g., in Bacillus, Gilliamella, Acetobacteraceae, Bartonella, Lactobacillaceae)

Recent research has identified the genetic basis for methyl ketone production in various bacteria. Studies evaluating bacterial species associated with honey bees have uncovered the capability of these microbes to produce 2-heptanone. nih.govmdpi.com Using biocomputational tools, researchers have found putative methylketone synthase homologs in several bacterial genera, including Bacillus, Gilliamella, Acetobacteraceae, Bartonella, and Lactobacillaceae. nih.govmdpi.com These findings suggest that the enzymatic machinery for methyl ketone synthesis is distributed across various bacterial taxa that inhabit apiaries. mdpi.com The presence of these homologs provides a genetic blueprint for understanding and potentially engineering the biosynthesis of these compounds. nih.gov

Involvement of β-Oxidation Pathways and Thioesterases in Methyl Ketone Formation (e.g., in Escherichia coli)

A prominent pathway for methyl ketone biosynthesis involves the modification of the fatty acid β-oxidation cycle. nih.gov In engineered Escherichia coli, this pathway has been successfully repurposed to produce significant quantities of methyl ketones. nih.govnih.gov The core of this strategy involves accumulating β-ketoacyl-CoA intermediates, which are the precursors to methyl ketones. nih.govresearchgate.net

This is typically achieved through several genetic modifications:

Overexpression of FadB: The native E. coli FadB enzyme, which has hydratase and dehydrogenase activity, is overexpressed to facilitate the formation of β-ketoacyl-CoA. nih.gov

Deletion of FadA: The fadA gene, which encodes the thiolase that cleaves β-ketoacyl-CoA in the final step of β-oxidation, is deleted to prevent the breakdown of the desired intermediate. nih.gov

Overexpression of a Thioesterase: A crucial step is the hydrolysis of the β-ketoacyl-CoA thioester to a free β-keto acid. The native E. coli thioesterase, FadM, has been identified as a highly effective catalyst for this reaction. nih.govnih.gov

Once the β-keto acid is formed, it can undergo spontaneous decarboxylation to yield the final methyl ketone product. nih.gov This engineered pathway demonstrates how existing metabolic routes can be rewired for the production of valuable chemicals. researchgate.net

Strain-Specific Production and Environmental Influences on Biosynthesis

The production of methyl ketones is not uniform across all microbial species or even strains. Studies have shown that the ability to produce 2-heptanone and the quantity produced are strain-specific. For instance, specific isolates of Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei have been confirmed as producers of 2-heptanone, with concentrations varying between strains. nih.govmdpi.com This specificity suggests that the genetic makeup and regulatory networks governing the biosynthetic pathway differ among strains. mdpi.com

Environmental conditions also play a critical role in the efficiency of biosynthesis. In laboratory settings, the use of a two-phase fermentation system, where an organic solvent like decane (B31447) is used to extract the methyl ketone product from the aqueous culture, has been shown to enhance production by several folds. nih.gov This technique mitigates product toxicity to the microbial cells and shifts the reaction equilibrium towards synthesis, demonstrating a significant environmental influence on yield.

Table 1: Microbial Production of 2-Heptanone

| Bacterial Strain | Family | Confirmed 2-Heptanone Production | Reference |

|---|---|---|---|

| Acetobacteraceae bacterium | Acetobacteraceae | Yes (1.5 - 2.6 ng/mL) | nih.gov, mdpi.com |

| Bacillus thuringiensis | Bacillaceae | Yes (1.5 - 2.6 ng/mL) | nih.gov, mdpi.com |

| Apilactobacillus kunkeei | Lactobacillaceae | Yes (1.5 - 2.6 ng/mL) | nih.gov, mdpi.com |

| Penicillium roqueforti | Aspergillaceae | Yes | oup.com |

Biotransformation and Enzymatic Conversion Studies

Biotransformation studies focus on the conversion of chemical compounds by biological systems. The metabolism of 2-heptanone has been investigated in animal models. In rats, 2-heptanone is metabolized into carbon dioxide, acetate (B1210297), and various other compounds. nih.gov This indicates that enzymatic pathways exist for the breakdown and conversion of this methyl ketone. nih.gov

In the context of production, the enzymatic steps within the engineered biosynthetic pathways are prime examples of biotransformation. The hydrolysis of various β-ketoacyl-CoA thioester intermediates by the promiscuous thioesterase FadM is a key enzymatic conversion. nih.gov Furthermore, metabolic engineering efforts have designed pathways in E. coli to specifically produce different chain-length methyl ketones, such as 2-heptanone, 2-nonanone (B1664094), and 2-undecanone, by introducing chain-length specific thioesterases and blocking the β-oxidation cycle at precise points. osti.gov These studies highlight the power of using specific enzymes to control the outcome of a metabolic pathway, a core principle of biotransformation.

Chemical Synthesis and Derivatization of 4 Hydroxy 2 Heptanone

Advanced Synthetic Methodologies for 4-Hydroxy-2-Heptanone

Modern synthetic strategies for 4-hydroxy-2-heptanone are centered on efficiency and catalysis, moving away from traditional methods that may generate more waste.

The primary industrial route to 4-hydroxy-2-heptanone is the aldol (B89426) cross-condensation reaction between acetone (B3395972) and butyraldehyde (B50154). google.com In this base-catalyzed reaction, an enolate is formed from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. This reaction forms a β-hydroxy ketone, specifically 4-hydroxy-2-heptanone. libretexts.org

The process involves mixing acetone and butyraldehyde in the presence of a catalyst. google.com However, several competing side reactions can occur. Acetone can undergo self-condensation to produce 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). google.com Similarly, butyraldehyde can self-condense to form 2-ethyl-3-hydroxy-hexanal, which can then easily dehydrate to 2-ethyl-2-hexenal (B1232207). google.comgoogle.com The formation of these byproducts, particularly 2-ethyl-2-hexenal and its hydrogenated derivative 2-ethylhexanal, can complicate the purification of the final 2-heptanone (B89624) product due to close boiling points. google.com

To enhance the selectivity and yield of 4-hydroxy-2-heptanone, significant research has focused on catalyst selection and the optimization of reaction conditions. Solid base catalysts are often preferred to simplify catalyst separation from the product mixture. google.com

Catalytic Systems:

Aqueous Alkali Hydroxides: Traditional methods have used aqueous solutions of sodium hydroxide (B78521). For instance, adding butyraldehyde to a mixture of excess acetone and 12-15% aqueous sodium hydroxide can produce 4-hydroxy-2-heptanone. google.com

Reaction Condition Optimization: The efficiency of the aldol condensation is highly dependent on reaction parameters. Optimizing these conditions is crucial for maximizing the desired product and minimizing side reactions. google.com

Table 1: Optimized Reaction Conditions for 4-Hydroxy-2-Heptanone Synthesis

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Temperature | 0 - 60 °C (Preferred: 5 - 45 °C) google.com | Balances reaction rate with the suppression of side reactions. Lower temperatures can improve selectivity. |

| Pressure | 0 - 1 MPa (Preferred: 0 - 0.5 MPa) google.com | Moderate pressure is sufficient for this liquid-phase reaction. |

| Acetone:Butyraldehyde Mass Ratio | 0.85:1 to 100:1 (Preferred: 1:1 to 50:1) google.com | Using an excess of acetone shifts the equilibrium towards the cross-condensation product over the self-condensation of butyraldehyde. |

| Water Content | < 20% (Preferred: < 10%) google.com | Controlling water content is important for catalyst stability and reaction kinetics. |

| Feed Space Velocity | 0.1 - 30 mlh⁻¹g cat⁻¹ google.com | This parameter, relevant for continuous flow reactors, controls the residence time of reactants with the catalyst. |

The synthesis of 4-hydroxy-2-heptanone shares mechanistic principles with other hydroxylated ketones, though the specific precursors and methods can differ.

A notable comparison is with 4-hydroxy-2-butanone (B42824) .

Synthesis from Aldol Condensation: 4-hydroxy-2-butanone is typically produced via the aldol condensation of acetone and formaldehyde (B43269). nih.govresearchgate.netsemanticscholar.org This process can be catalyzed by alkaline catalysts in the liquid phase or non-catalytically under supercritical conditions. nih.govsemanticscholar.org The use of formaldehyde, a more reactive aldehyde than butyraldehyde, presents its own set of challenges, including side reactions like the Cannizzaro reaction. nih.gov

Synthesis from 1,3-Butanediol: An alternative route to 4-hydroxy-2-butanone involves the selective oxidation or catalytic dehydrogenation of 1,3-butanediol. google.comosti.gov One method uses hydrogen peroxide as a clean oxidant with a tungstate (B81510) catalyst, producing water as the only byproduct. google.com Another approach is the gas-phase catalytic dehydrogenation over copper-containing catalysts. osti.gov This contrasts with the carbon-carbon bond-forming aldol strategy for 4-hydroxy-2-heptanone.

Table 2: Comparison of Synthetic Routes for Hydroxylated Ketones

| Feature | 4-Hydroxy-2-Heptanone Synthesis | 4-Hydroxy-2-Butanone Synthesis |

|---|---|---|

| Primary Precursors | Acetone and Butyraldehyde google.com | 1. Acetone and Formaldehyde nih.govsemanticscholar.org 2. 1,3-Butanediol google.comosti.gov |

| Reaction Type | Aldol Cross-Condensation google.com | 1. Aldol Condensation nih.govsemanticscholar.org 2. Oxidation/Dehydrogenation google.comosti.gov |

| Key Challenge | Minimizing self-condensation of both acetone and butyraldehyde. google.com | 1. Controlling formaldehyde side reactions. nih.gov 2. Catalyst selectivity and stability. osti.gov |

Chemical Transformations of 4-Hydroxy-2-Heptanone

4-Hydroxy-2-heptanone is primarily a transient intermediate. Its value lies in its facile conversion to other industrially relevant ketones.

The β-hydroxy ketone structure of 4-hydroxy-2-heptanone makes it susceptible to dehydration, yielding an α,β-unsaturated ketone. This reaction is often carried out under neutral or acidic conditions and can occur directly after the initial condensation step. google.com The dehydration of 4-hydroxy-2-heptanone specifically produces 3-hepten-2-one (B57668) . google.com This elimination of a water molecule is often driven by heating. google.com In some integrated processes, the dehydration and subsequent hydrogenation occur in the same reactor, which can reduce the likelihood of side reactions involving the unsaturated product. google.com

The final step in the synthesis of 2-heptanone from 4-hydroxy-2-heptanone involves hydrogenation. This can proceed through two main pathways:

Hydrogenation of the unsaturated ketone: The 3-hepten-2-one formed from dehydration is catalytically hydrogenated to the saturated ketone, 2-heptanone . google.com

Direct Hydrogenolysis/Dehydration-Hydrogenation: The crude product mixture containing 4-hydroxy-2-heptanone is subjected to catalytic hydrogenation. google.com In this process, the 4-hydroxy-2-heptanone is dehydrated to 3-hepten-2-one, which is then immediately hydrogenated in situ to 2-heptanone. google.com This one-pot approach can improve efficiency and yield by preventing the isolation of the intermediate unsaturated ketone. google.com Catalysts such as Palladium on carbon (Pd/C) are used for this transformation. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Butanediol |

| 2-Ethyl-2-hexenal |

| 2-Ethyl-3-hydroxy-hexanal |

| 2-Ethylhexanal |

| 2-Heptanone |

| 3-Hepten-2-one |

| 4-Hydroxy-2-butanone |

| 4-Hydroxy-2-heptanone |

| 4-Hydroxy-4-methyl-2-pentanone |

| Acetone |

| Butyraldehyde |

| Formaldehyde |

| Hydrogen Peroxide |

| Palladium |

Synthesis of Functionalized Derivatives for Research Applications

The functionalization of 4-hydroxy-2-heptanone allows for the modification of its physical and chemical properties, which can be tailored for specific research needs. The primary sites for functionalization on the 4-hydroxy-2-heptanone molecule are the hydroxyl group at the C4 position and the ketone group at the C2 position. Common derivatization strategies include esterification and etherification of the hydroxyl group, and reactions involving the ketone functionality.

While specific literature detailing a wide array of functionalized derivatives of 4-hydroxy-2-heptanone for research applications is limited, the fundamental reactions of alcohols and ketones can be applied to generate a variety of derivatives. For instance, the hydroxyl group can be esterified to produce esters with varying chain lengths or aromatic groups, thereby altering properties such as solubility and volatility. Similarly, etherification reactions can be employed to introduce different functional moieties.

A general approach to the synthesis of 4-hydroxy-2-heptanone itself involves the aldol cross-condensation of acetone and butyraldehyde. This reaction is typically carried out using a solid base catalyst in a fixed-bed reactor. The reaction conditions, such as temperature and pressure, are controlled to optimize the yield of 4-hydroxy-2-heptanone.

Table 1: Synthesis of 4-hydroxy-2-heptanone via Aldol Cross-Condensation

| Parameter | Value |

| Reactants | Acetone, Butyraldehyde |

| Catalyst | Solid Base Catalyst |

| Reactor Type | Fixed-Bed Reactor |

| Temperature | 0 - 60 °C |

| Pressure | 0 - 1 MPa |

This table summarizes the general conditions for the synthesis of 4-hydroxy-2-heptanone.

Further derivatization would involve subsequent reactions targeting the hydroxyl or ketone groups of the synthesized 4-hydroxy-2-heptanone.

Design and Synthesis of Controlled Release Systems for Ketone Precursors (e.g., ketals of 2-heptanone)

The development of controlled-release systems for volatile compounds like 2-heptanone is crucial for applications requiring prolonged and sustained release. One effective strategy is the formation of less volatile precursors, such as ketals, which can then slowly hydrolyze to release the active ketone.

Research has focused on the ketalization of 2-heptanone with various polyols to create systems for its controlled release. Two notable examples involve the use of glycerol (B35011) and polyvinyl alcohol (PVA) as the polyol component.

The synthesis of a liquid ketal of 2-heptanone with glycerol (Glyc-Ket) and solid ketals with polyvinyl alcohol (PVAl-Ket) has been demonstrated as a viable method for prolonging the release of 2-heptanone. The ketalization reaction is an equilibrium process, and its efficiency can be influenced by factors such as the removal of water, the stoichiometric ratio of reactants, and steric hindrance.

In a typical synthesis, the ketalization of PVA with a ketone is performed as a condensation reaction. The degree of ketalization can be controlled and has been shown to range from 15.3% to 69.2% for various ketones. The hydrolysis of these polyvinyl ketals is pH-dependent, with complete hydrolysis observed in a day at a pH of 2, while at a pH of 5, it can take up to three months.

Table 2: Properties of 2-Heptanone Ketal Controlled Release Systems

| Ketal System | Polyol | Physical State | Degree of Ketalization | Key Findings |

| Glyc-Ket | Glycerol | Liquid | Not specified | Prolonged release of 2-heptanone. |

| PVAl-Ket | Polyvinyl Alcohol | Solid | 15.3% - 69.2% | pH-dependent hydrolysis allows for tunable release rates. |

This interactive table provides an overview of different ketal-based controlled-release systems for 2-heptanone.

The synthesis of these ketals provides a practical approach to formulating 2-heptanone in a manner that extends its effective lifetime, which is particularly valuable in applications where long-term, low-level release is desired.

Analytical Chemistry and Advanced Detection Methods for 4 Hydroxy 2 Heptanone

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 4-hydroxy-2-heptanone from complex mixtures, enabling its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 4-hydroxy-2-heptanone. nih.govmdpi.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. nist.gov

The identification of 4-hydroxy-2-heptanone is confirmed by comparing its mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.govnist.gov For instance, the mass spectrum of 4-hydroxy-2-heptanone would be expected to show characteristic fragments resulting from the cleavage of the molecule.

Quantification is often achieved by creating a calibration curve using standards of known concentrations. nih.gov This allows for the determination of the concentration of 4-hydroxy-2-heptanone in an unknown sample. The choice of the GC column is critical for achieving good separation. A common choice for analyzing compounds like 4-hydroxy-2-heptanone is a DB-5ms column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. hpst.cz

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | DB-WAX (60 m, 250 µm i.d., 0.25 µm film thickness) | unicam.it |

| Temperature Program | Initial 35°C, ramped to 250°C | unicam.it |

| Carrier Gas | Helium or Hydrogen | hpst.cz |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Mass Analyzer | Quadrupole or Triple Quadrupole | hpst.cz |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including food and biological samples. sigmaaldrich.comnih.govnih.gov This method utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from the sample headspace or directly from a liquid sample. sigmaaldrich.com The analytes are then thermally desorbed in the GC inlet for analysis.

The selection of the SPME fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a moderately polar compound like 4-hydroxy-2-heptanone, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. mdpi.com Optimization of extraction parameters, including extraction time, temperature, and sample matrix conditions (e.g., salt addition), is critical for achieving high sensitivity and reproducibility. unicam.itfrontiersin.org

SPME-GC-MS has been successfully employed to analyze volatile profiles in a wide range of products, demonstrating its versatility and efficiency. nih.govmdpi.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | mdpi.com |

| Extraction Type | Headspace (HS-SPME) | unicam.it |

| Equilibration Time | 60 min | frontiersin.org |

| Extraction Time | 60 min | frontiersin.org |

| Extraction Temperature | 70°C | frontiersin.org |

| Desorption Time | 4 min | frontiersin.org |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of 4-hydroxy-2-heptanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. nd.edu Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

For 4-hydroxy-2-heptanone, the ¹H NMR spectrum would show distinct signals for the protons on each carbon. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the atoms. For example, the protons on the carbon bearing the hydroxyl group would appear as a multiplet at a characteristic downfield shift.

The ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, carbinol, alkyl).

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 (CH₃) | ~29 | nih.gov |

| C2 (C=O) | ~210 | nih.gov |

| C3 (CH₂) | ~50 | nih.gov |

| C4 (CH-OH) | ~68 | nih.gov |

| C5 (CH₂) | ~38 | nih.gov |

| C6 (CH₂) | ~23 | nih.gov |

| C7 (CH₃) | ~14 | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of 4-hydroxy-2-heptanone would exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups. nih.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1715 cm⁻¹ would confirm the presence of the C=O stretching vibration of the ketone. Other peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to C-H and C-C bond vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | nih.gov |

| Carbonyl (C=O) | C=O Stretch | ~1715 (strong, sharp) | nih.gov |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | nist.gov |

Atmospheric Pressure Ionization (API) techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are soft ionization methods often coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective analysis of compounds. nih.govupce.cz In API-MS, the analyte is ionized at atmospheric pressure, which typically results in less fragmentation and a more abundant molecular ion peak compared to electron ionization. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of 4-hydroxy-2-heptanone) and its subsequent fragmentation to produce product ions. nih.gov This process, known as Selected Reaction Monitoring (SRM), provides a high degree of selectivity and is particularly useful for quantifying low levels of the target analyte in complex matrices. The fragmentation pattern in MS/MS can also provide additional structural information. For 4-hydroxy-2-heptanone, fragmentation would likely involve the loss of a water molecule from the protonated molecule.

Compound Index

| Compound Name |

|---|

| 4-Hydroxy-2-heptanone |

| 2-Heptanone (B89624) |

| Divinylbenzene |

| Carboxen |

| Polydimethylsiloxane |

Advanced Sample Preparation and Extraction Techniques

The effective isolation and concentration of 4-hydroxy-2-heptanone from complex matrices are paramount for sensitive and accurate analysis. Various advanced sample preparation and extraction techniques can be employed, often tailored to the specific properties of the sample matrix and the subsequent analytical instrumentation.

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique for the extraction of volatile and semi-volatile organic compounds. sigmaaldrich.comacs.org This method utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a sample. For a compound like 4-hydroxy-2-heptanone, a fiber with a suitable polarity, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be a likely choice for effective extraction from aqueous samples or the headspace of solid samples. nih.gov The extraction efficiency of SPME can be influenced by several factors, including the sample matrix composition, pH, and the presence of salts, which can alter the analyte's partitioning between the sample and the fiber coating. nih.gov

Liquid-Liquid Extraction (LLE) remains a robust and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of 4-hydroxy-2-heptanone from aqueous biological fluids like urine, an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be appropriate. mdpi.com The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar form, thereby maximizing its transfer into the organic solvent. mdpi.com A study on urinary volatile and semi-volatile compounds found that dichloromethane was a highly efficient solvent for LLE. mdpi.com

For the analysis of ketones like 4-hydroxy-2-heptanone in biological samples, derivatization is often a necessary step to improve volatility and thermal stability for gas chromatography (GC) analysis, as well as to enhance ionization efficiency for mass spectrometry (MS). youtube.commdpi.comnih.gov A common derivatization strategy involves a two-step process of methoximation followed by silylation. youtube.commdpi.com Methoxyamination protects the keto group, preventing tautomerization, while silylation of the hydroxyl group increases volatility. youtube.com

The following table summarizes potential advanced sample preparation techniques for 4-hydroxy-2-heptanone.

| Technique | Principle | Advantages | Key Parameters for Optimization | Relevant Findings for Similar Compounds |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, can be automated. sigmaaldrich.com | Fiber coating, extraction time and temperature, sample pH, salt addition. nih.gov | A 50/30 μm DVB/CAR/PDMS fiber was effective for extracting aroma compounds from fruit. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | High recovery, applicable to a wide range of sample volumes. | Solvent choice, pH of the aqueous phase, solvent-to-sample ratio, mixing time. | Dichloromethane was found to be an efficient extraction solvent for volatile compounds in urine. mdpi.com |

| Derivatization (Methoximation-Silylation) | Chemical modification of functional groups to enhance analytical properties. | Improves volatility, thermal stability, and chromatographic behavior for GC-MS analysis. youtube.comnih.gov | Reagent concentrations, reaction time and temperature. | Methoxyamination at room temperature followed by silylation at a higher temperature provides efficient derivatization for metabolites in biological samples. nih.gov |

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantitative analysis of 4-hydroxy-2-heptanone in complex matrices such as biological fluids (e.g., urine, plasma) and environmental samples presents significant challenges due to the low concentrations of the analyte and the presence of interfering substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the sensitive and selective quantification of volatile and semi-volatile compounds like 4-hydroxy-2-heptanone.

A study on the analysis of 4-heptanone (B92745) in human urine utilized headspace solid-phase microextraction (HS-SPME) coupled with GC/MS. nih.govport.ac.uk While this study focused on 4-heptanone, the methodology could be adapted for 4-hydroxy-2-heptanone. The use of an internal standard is crucial for accurate quantification to compensate for variations in sample preparation and instrument response. For 4-hydroxy-2-heptanone, a structurally similar compound not naturally present in the sample, such as an isotopically labeled version of the analyte (e.g., 4-hydroxy-2-heptanone-d3), would be an ideal internal standard.

The validation of any quantitative method is essential to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govmdpi.com Linearity is typically assessed by analyzing a series of calibration standards over a range of concentrations. The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Accuracy is evaluated by determining the recovery of the analyte from spiked samples, while precision is assessed by the repeatability and intermediate precision of the measurements.

The table below presents hypothetical yet representative validation data for the quantitative analysis of 4-hydroxy-2-heptanone in a biological matrix, based on typical performance characteristics of similar analytical methods.

| Analytical Technique | Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |

| HS-SPME-GC-MS | Urine | 1 - 500 | 0.3 | 1 | 92 - 105 | < 10 |

| LLE-GC-MS (with derivatization) | Plasma | 0.5 - 250 | 0.15 | 0.5 | 88 - 102 | < 15 |

It is important to note that matrix effects can significantly impact the accuracy of quantitative analysis in complex samples. mdpi.com These effects, which can cause either suppression or enhancement of the analytical signal, arise from co-eluting compounds from the matrix that interfere with the ionization of the target analyte. The use of a matrix-matched calibration curve or an isotopically labeled internal standard can help to mitigate these effects.

Mechanistic and Chemical Reactivity Studies

Gas-Phase Reaction Kinetics and Mechanisms

The atmospheric fate of volatile organic compounds (VOCs) like 4-hydroxy-2-heptanone is primarily governed by their gas-phase reactions with photochemically generated oxidants. The hydroxyl radical (•OH) is the most significant of these, initiating degradation cascades that influence atmospheric composition and air quality.

Reactions with Hydroxyl Radicals in Atmospheric Models

For instance, the reaction of 4-hydroxy-4-methyl-2-pentanone with •OH radicals has been investigated, yielding a rate coefficient of (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at room temperature. researchgate.net This value provides a reasonable approximation for the reactivity of 4-hydroxy-2-heptanone, given the similar chemical environments of the abstractable hydrogen atoms. The primary reaction mechanism is expected to be hydrogen abstraction by the •OH radical from the various C-H bonds and the O-H bond within the molecule. The presence of the hydroxyl and carbonyl groups influences the bond dissociation energies of adjacent C-H bonds, making these sites particularly susceptible to abstraction.

CH₃CH₂CH₂CH(OH)CH₂C(O)CH₃ + •OH → Products

The specific sites of hydrogen abstraction will lead to the formation of different radical intermediates, which will subsequently react with molecular oxygen in the atmosphere.

Formation of Atmospheric Degradation Products (e.g., C7-dicarbonyls, C7-hydroxydicarbonyls)

Following the initial reaction with hydroxyl radicals, the resulting alkyl radicals from 4-hydroxy-2-heptanone will rapidly add molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a complex mixture of oxygenated products.

Studies on the atmospheric degradation of the parent ketone, 2-heptanone (B89624), have shown the formation of C7-dicarbonyls and C7-hydroxydicarbonyls. It is highly probable that the degradation of 4-hydroxy-2-heptanone will also lead to the formation of such products. The presence of the hydroxyl group in 4-hydroxy-2-heptanone introduces additional reaction pathways that can lead to a greater variety of multifunctional products.

The likely degradation pathways involve fragmentation of the carbon skeleton, leading to the formation of smaller carbonyl compounds, as well as functionalization reactions that introduce additional oxygen atoms. The C7-dicarbonyls and C7-hydroxydicarbonyls are important secondary organic aerosol (SOA) precursors, contributing to the formation and growth of atmospheric particulate matter.

In Vitro Reactivity and Degradation Pathways

Detailed studies on the in vitro reactivity and degradation pathways of 4-hydroxy-2-heptanone are scarce. However, insights can be drawn from the known reactivity of β-hydroxy ketones. In condensed phases, these compounds can undergo various reactions, including:

Dehydration: Under acidic or basic conditions, β-hydroxy ketones can undergo dehydration to form α,β-unsaturated ketones. For 4-hydroxy-2-heptanone, this would lead to the formation of hept-3-en-2-one.

Oxidation: The secondary alcohol group can be oxidized to a ketone, forming a 1,3-dicarbonyl compound, heptane-2,4-dione.

Retro-aldol reaction: Under basic conditions, β-hydroxy ketones can undergo a retro-aldol reaction, cleaving the carbon-carbon bond between the carbonyl carbon and the adjacent carbon. In the case of 4-hydroxy-2-heptanone, this would yield butanal and acetone (B3395972).

The specific degradation pathways and their rates will be highly dependent on the reaction conditions, such as pH, temperature, and the presence of catalysts or other reactive species.

Stereochemical Aspects of Hydroxyketone Formation and Reaction

4-hydroxy-2-heptanone possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). Therefore, it can exist as two enantiomers: (R)-4-hydroxy-2-heptanone and (S)-4-hydroxy-2-heptanone.

The synthesis of 4-hydroxy-2-heptanone via methods such as the aldol (B89426) condensation of butanal and acetone typically results in a racemic mixture (an equal mixture of both enantiomers), unless a chiral catalyst or auxiliary is employed.

The stereochemistry of the molecule can influence its reactivity. For instance, in enzymatic reactions, one enantiomer may be preferentially metabolized over the other. In atmospheric reactions, while the initial reaction with the achiral hydroxyl radical is unlikely to be stereoselective, the subsequent reactions of the chiral radical intermediates could potentially exhibit some degree of stereoselectivity, although this is an area that requires further investigation. The physical properties of the enantiomers, such as their boiling points and solubility, are identical, but they will rotate plane-polarized light in opposite directions.

Biological and Ecological Roles in Non Human Systems

Role as a Chemical Intermediate in Metabolic Pathways

Precursor to 2-Heptanone (B89624) in Biosynthetic and Industrial Processes

The primary recognized role of 4-hydroxy-2-heptanone is as a direct precursor to 2-heptanone. This conversion is a critical step in both industrial chemical synthesis and is inferred in natural biosynthetic pathways.

In industrial applications, 4-hydroxy-2-heptanone is a key intermediate in the synthesis of 2-heptanone from raw materials such as acetone (B3395972) and butyraldehyde (B50154). The process involves an aldol (B89426) cross-condensation reaction, which generates 4-hydroxy-2-heptanone. This intermediate then undergoes a dehydration reaction to form 3-hepten-2-one (B57668), which is subsequently hydrogenated to yield the final product, 2-heptanone. google.com

In biological systems, while the direct isolation of 4-hydroxy-2-heptanone in metabolic pathways is not extensively documented, its role is strongly suggested by the well-established biosynthesis of methyl ketones like 2-heptanone. The biosynthesis of 2-heptanone in organisms such as bacteria and fungi is understood to occur via the β-oxidation of fatty acids. This process involves the oxidation of octanoic acid to a β-keto acid, which is then decarboxylated to form 2-heptanone. The intermediate steps of β-oxidation naturally involve hydroxylated forms of the fatty acid chain, positioning a hydroxylated heptanone, such as 4-hydroxy-2-heptanone, as a logical, albeit transient, intermediate.

Microbial Interactions and Ecological Communication

Volatile Organic Compound (VOC) Production by Microorganisms

Several microorganisms are known to produce 2-heptanone as a volatile organic compound (VOC). nih.gov This production is particularly noted in bacteria associated with specific ecosystems, such as honeybee hives. Studies have identified various bacterial species, including Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, isolated from honeybees, that produce 2-heptanone. nih.govmdpi.com The production of this VOC is often strain-specific, with concentrations varying among different isolates. nih.govresearchgate.net For instance, in controlled cultures, the concentration of 2-heptanone produced by these bacteria has been measured in the range of 1.5 to 2.6 ng/mL. nih.govresearchgate.net Given that 4-hydroxy-2-heptanone is a direct precursor in the synthesis of 2-heptanone, it is an integral part of the metabolic process that leads to the emission of this important VOC by these microorganisms.

Table 1: Microbial Producers of 2-Heptanone (a downstream product of 4-hydroxy-2-heptanone)

| Microorganism | Ecosystem Association | Reference |

|---|---|---|

| Acetobacteraceae bacterium | Honeybee hives | nih.govmdpi.com |

| Bacillus thuringiensis | Honeybee hives | nih.govmdpi.com |

| Apilactobacillus kunkeei | Honeybee hives | nih.govmdpi.com |

| Lactobacillus casei | Dairy products | nih.gov |

Influence of Microbial Volatiles on Plant Growth and Physiology

The VOCs produced by soil and plant-associated microbes can significantly influence plant health and development. While direct studies on the effect of 4-hydroxy-2-heptanone on plants are scarce, the impact of its derivative, 2-heptanone, provides insight into its potential ecological role. Methyl ketones, including 2-heptanone, produced by various bacteria and fungi, are known to have protective effects on plants against pests and pathogens. nih.gov For example, VOCs from Bacillus species have demonstrated antifungal properties, inhibiting the growth of plant pathogens. The biosynthetic potential for these protective compounds, originating from intermediates like 4-hydroxy-2-heptanone, highlights a crucial aspect of plant-microbe interactions.

Chemo-Ecological Significance in Insect Systems (e.g., related to 2-heptanone as a pheromone/anaesthetic)

The derivative of 4-hydroxy-2-heptanone, 2-heptanone, has well-documented chemo-ecological significance in the insect world, serving as both a pheromone and a defensive compound. In honeybees (Apis mellifera), 2-heptanone is released from the mandibular glands and was initially thought to be an alarm pheromone. wikipedia.org However, more recent research has revealed its function as a natural anesthetic against small hive pests. nih.govwikipedia.org When a honeybee bites an intruder, such as a wax moth larva or a Varroa mite, the released 2-heptanone can paralyze the pest, allowing for its removal from the hive. nih.govwikipedia.org This anesthetic property makes the biosynthetic pathway of 2-heptanone, and thus the role of its precursor 4-hydroxy-2-heptanone, a subject of interest for developing alternative, natural pest control methods in apiculture. nih.gov The biosynthesis of other insect pheromones, such as (S)-4-methyl-3-heptanone in certain ant species, also follows metabolic routes involving ketone-containing intermediates, underscoring the broader importance of hydroxylated ketones in insect chemical ecology. nih.gov

Table 2: Chemo-Ecological Roles of 2-Heptanone (a downstream product of 4-hydroxy-2-heptanone) in Insects

| Insect Species | Role of 2-Heptanone | Reference |

|---|---|---|

| Honeybee (Apis mellifera) | Anesthetic for hive pests (Varroa destructor, wax moth larvae) | nih.govwikipedia.org |

| Honeybee (Apis mellifera) | Component of alarm pheromone cocktail | wikipedia.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Heptanone |

| 4-hydroxy-2-heptanone |

| 3-hepten-2-one |

| Acetone |

| Butyraldehyde |

| Octanoic acid |

Environmental Fate and Atmospheric Chemistry of Hydroxyketones

Atmospheric Transport and Transformation Processes

Once released into the atmosphere, 2-Heptanone (B89624), 4-hydroxy- is subject to various transport and transformation processes that determine its atmospheric lifetime, its potential for long-range transport, and its ultimate removal from this compartment.

Photochemical Degradation and Reaction with Oxidants

The primary removal pathway for many organic compounds in the troposphere is through reaction with photochemically generated oxidants, principally the hydroxyl (OH) radical. While direct photolysis (degradation by sunlight) can be a removal pathway for carbonyl compounds, the reaction with OH radicals is typically the dominant atmospheric loss process for hydroxyketones. nist.govresearchgate.net

There is no specific experimental rate coefficient for the reaction of 2-Heptanone, 4-hydroxy- with OH radicals. However, data from similar hydroxyketones can provide a reasonable estimate. For instance, the rate coefficient for the reaction of 4-hydroxy-4-methyl-2-pentanone with OH radicals has been determined to be (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nist.gov The reaction rate for 4-hydroxy-3-hexanone with OH radicals is 15.1 ± 3.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Given the structural similarities, the rate constant for 2-Heptanone, 4-hydroxy- is expected to be of a similar magnitude.

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the reaction rate coefficient and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³). nih.gov

Assuming a reaction rate coefficient similar to that of other C6-C7 hydroxyketones, the atmospheric lifetime of 2-Heptanone, 4-hydroxy- is estimated to be on the order of a few days, suggesting it may contribute to photochemical pollution on a local or regional scale. nist.gov The reaction with other oxidants, such as the nitrate (B79036) radical (NO₃) at night and ozone (O₃), is generally much slower for hydroxyketones and considered a minor loss pathway. researchgate.net

| Oxidant | Analogous Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Reference |

| OH Radical | 4-hydroxy-4-methyl-2-pentanone | (4.5 ± 1.5) x 10⁻¹² | ~2.5 days | nist.gov |

| 4-hydroxy-3-hexanone | (15.1 ± 3.1) x 10⁻¹² | ~18 hours | researchgate.net | |

| NO₃ Radical | 4-hydroxy-3-hexanone | (12 ± 4) x 10⁻¹⁶ | > 1 month | researchgate.net |

| O₃ | Various Hydroxycarbonyls | <1.1 x 10⁻¹⁹ | > 1 year | researchgate.net |

Table 1: Estimated Atmospheric Reactivity and Lifetimes for 2-Heptanone, 4-hydroxy- Based on Analogous Compounds. This table is interactive.

Wet and Dry Deposition Mechanisms

In addition to chemical transformation, 2-Heptanone, 4-hydroxy- can be removed from the atmosphere via wet and dry deposition. Wet deposition involves the removal of the compound by precipitation (rain, snow, fog), while dry deposition is the direct transfer and uptake of the compound by surfaces (vegetation, soil, water bodies) in the absence of precipitation.

The efficiency of these processes is related to the compound's physical properties. The water solubility and Henry's Law Constant are particularly important. The presence of a hydroxyl group in 2-Heptanone, 4-hydroxy- increases its polarity and water solubility compared to its parent compound, 2-heptanone. This suggests that wet deposition could be a significant removal mechanism.

Conversely, dry deposition velocity is influenced by factors like surface type and atmospheric turbulence. For compounds that exist primarily in the gas phase, this process is generally less efficient than wet deposition for water-soluble compounds. Given its likely moderate volatility, both wet and dry deposition processes are expected to contribute to the removal of 2-Heptanone, 4-hydroxy- from the atmosphere, limiting its long-range transport potential.

Environmental Partitioning and Mobility

The partitioning of 2-Heptanone, 4-hydroxy- between air, water, soil, and biota determines its mobility and potential for exposure in different environmental compartments. nih.gov This behavior is largely governed by its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and the resulting soil organic carbon-water (B12546825) partition coefficient (Koc).

Soil Adsorption and Potential for Groundwater Leaching

The mobility of an organic compound in soil is primarily controlled by its adsorption to soil particles, particularly soil organic matter. chemsafetypro.com This is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and a higher potential to move through the soil profile and leach into groundwater. chemsafetypro.com

The Koc value for 2-Heptanone, 4-hydroxy- has not been experimentally determined. However, it can be estimated from its octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. researchgate.net The PubChem database provides a computed XLogP3 value (an estimate of log Kow) of 0.5 for 4-hydroxy-2-heptanone. dss.go.th

Using common quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated from log Kow. For example, a common equation is: log Koc ≈ 0.81 * log Kow + 0.1 Using the estimated log Kow of 0.5, the log Koc would be approximately 0.5. This low value indicates that 2-Heptanone, 4-hydroxy- is expected to have very low adsorption to soil organic carbon. chemsafetypro.com Consequently, it would be considered highly mobile in soil, with a significant potential for leaching into groundwater if released into the terrestrial environment.

Volatilization from Aqueous Environments

The tendency of a chemical to partition from water into the air is described by its Henry's Law Constant (HLC). wikipedia.org A high HLC indicates a greater tendency to volatilize from water. There is no experimentally measured HLC for 2-Heptanone, 4-hydroxy-. However, data for the parent compound, 2-heptanone, shows a Henry's Law Constant of approximately 3.59 Pa·m³/mol. chemicalbook.com The addition of a hydroxyl group is expected to decrease the volatility and thus lower the HLC compared to the parent ketone. For comparison, the HLC for hydroxyacetone (B41140) is significantly lower than that of acetone (B3395972). henrys-law.org

Given the presence of the polar hydroxyl group, which increases its affinity for water, 2-Heptanone, 4-hydroxy- is expected to have a low Henry's Law Constant. This suggests that volatilization from water bodies or moist soils would not be a dominant environmental fate process.

| Property | Estimated Value | Implication | Reference |

| Log Kow (XLogP3) | 0.5 | Low lipophilicity | dss.go.th |

| Log Koc (estimated) | ~0.5 | High mobility in soil, potential for groundwater leaching | dss.go.th |

| Henry's Law Constant | Low (inferred) | Low potential for volatilization from water | chemicalbook.comhenrys-law.org |

Table 2: Estimated Environmental Partitioning Properties of 2-Heptanone, 4-hydroxy-. This table is interactive.

Biodegradation in Environmental Compartments (e.g., soil)

Biodegradation by microorganisms is a crucial process for the ultimate removal of many organic chemicals from the environment. Bacteria, in particular, are known to degrade a wide variety of aliphatic hydrocarbons and ketones. researchgate.netresearchgate.net

While specific studies on the biodegradation of 2-Heptanone, 4-hydroxy- are not available, the degradation pathways for similar compounds have been investigated. Bacteria are capable of degrading aliphatic ketones, often through oxidation at either the terminal or sub-terminal methyl group, which leads to the formation of alcohols, aldehydes, and then carboxylic acids that can enter central metabolic pathways like the Krebs cycle. researchgate.net For example, Pseudomonas species have been shown to degrade methyl ethyl ketone (MEK) and other ketone solvents. researchgate.netnih.gov The presence of a hydroxyl group in 2-Heptanone, 4-hydroxy- may even facilitate initial microbial attack compared to the non-hydroxylated parent compound.

Studies on the biodegradation of methyl ethyl ketone in aquifer sediments have shown that microbial communities can adapt to degrade these compounds, although rates can be slow under certain redox conditions. nih.gov Given its structure as a relatively simple, oxygenated aliphatic ketone, it is anticipated that 2-Heptanone, 4-hydroxy- would be susceptible to microbial degradation in soil and aquatic environments, serving as a carbon and energy source for various microorganisms. nih.govslideshare.net

Computational and Theoretical Chemistry of 4 Hydroxy 2 Heptanone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 4-hydroxy-2-heptanone. While specific computational studies focusing exclusively on 4-hydroxy-2-heptanone are not abundant in the literature, its structure can be understood by analogy to similar molecules and through fundamental principles of stereochemistry.

The molecule possesses a chiral center at the C4 carbon, which is bonded to a hydroxyl group, a propyl group, and a methylene (B1212753) group attached to the carbonyl carbon. This gives rise to two enantiomers, (R)-4-hydroxy-2-heptanone and (S)-4-hydroxy-2-heptanone. The presence of the hydroxyl and carbonyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to explore the potential energy surface of such molecules. These calculations can predict bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. For a comprehensive analysis, a systematic conformational search would be necessary to identify all low-energy structures.

Table 1: Computed Properties of 4-Hydroxy-2-Heptanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | nih.govmolbase.comnih.govguidechem.comchemspider.com |

| Molecular Weight | 130.18 g/mol | nih.govnih.gov |

| XLogP3-AA | 0.5 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.govnih.gov |

| Rotatable Bond Count | 4 | nih.govnih.gov |

| Exact Mass | 130.099379685 Da | nih.govnih.gov |

| Monoisotopic Mass | 130.099379685 Da | nih.govnih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.govnih.gov |

| Heavy Atom Count | 9 | nih.govnih.gov |

This table presents data computed by PubChem and other chemical databases.

Theoretical Studies on Reaction Mechanisms and Kinetics (e.g., OH radical reactions of related hydroxylated ketones)

The atmospheric degradation of volatile organic compounds (VOCs) like 4-hydroxy-2-heptanone is primarily initiated by reaction with hydroxyl (OH) radicals. nist.gov Theoretical studies on the reaction mechanisms and kinetics of similar hydroxylated ketones provide valuable insights into the atmospheric fate of 4-hydroxy-2-heptanone.

The reaction of hydroxylated ketones with OH radicals typically proceeds via hydrogen abstraction from different sites on the molecule. The site of abstraction is determined by the bond dissociation energies of the C-H and O-H bonds. Theoretical calculations can be used to determine the activation energies for hydrogen abstraction from each possible site, thus predicting the branching ratios for the different reaction channels.

For instance, studies on the reaction of 4-hydroxy-2-pentanone (4H2P) and 4-hydroxy-4-methyl-2-pentanone (4H4M2P) with OH radicals have been performed using computational methods. researchgate.netresearchgate.net These studies have shown that hydrogen abstraction from the carbon atom bearing the hydroxyl group is often a favorable pathway. researchgate.net The subsequent reactions of the resulting alkyl radical are also crucial for understanding the formation of secondary pollutants.

In the case of 4-hydroxy-2-heptanone, the possible sites for hydrogen abstraction by OH radicals include the hydroxyl group, the various C-H bonds in the alkyl chain, and the C-H bonds alpha to the carbonyl group. The presence of the hydroxyl and carbonyl groups influences the reactivity of the adjacent C-H bonds.

Theoretical methods like Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections are often used to calculate the rate constants for these reactions over a range of temperatures. researchgate.netresearchgate.net These theoretical rate constants can then be compared with experimental data where available.

Table 2: Theoretical and Experimental Rate Coefficients for the Reaction of Related Hydroxylated Ketones with OH Radicals

| Compound | Method | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2-pentanone (4H2P) | Theoretical (CVT/SCT) | Not specified in abstract | 210-350 | researchgate.net |

| 4-Hydroxy-4-methyl-2-pentanone (4H4M2P) | Experimental (PLP-LIF) | (4.5 ± 1.5) × 10⁻¹² | Room Temperature | researchgate.net |

| Nopinone | Theoretical (CVT/SCT) | 2.2 × 10⁻¹¹ | 298 | researchgate.net |

| Nopinone | Experimental | 1.74 × 10⁻¹¹ | 298 | researchgate.net |

| 3-Methyl-3-penten-2-one | Experimental | (6.5 ± 1.2) × 10⁻¹¹ | 298 | copernicus.org |

This table showcases rate coefficients for reactions of similar ketones with OH radicals, providing a comparative context for the reactivity of 4-hydroxy-2-heptanone.

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations are powerful tools to investigate the interactions of 4-hydroxy-2-heptanone with other molecules at a microscopic level. These interactions are fundamental to understanding its physical properties, such as solubility and boiling point, as well as its behavior in complex systems.

Molecular dynamics (MD) simulations can be used to study the behavior of 4-hydroxy-2-heptanone in different solvents, such as water. These simulations can provide information on the solvation structure, hydrogen bonding patterns, and diffusion coefficients. For example, the amphiphilic nature of 4-hydroxy-2-heptanone, with its polar hydroxyl and carbonyl groups and nonpolar alkyl chain, would lead to interesting orientational effects at interfaces.

Monte Carlo (MC) simulations can also be employed to study the thermodynamic properties of systems containing 4-hydroxy-2-heptanone. For instance, MC simulations could be used to predict the partitioning of 4-hydroxy-2-heptanone between different phases, which is important for understanding its environmental distribution.

While specific molecular modeling studies on 4-hydroxy-2-heptanone are scarce, research on related compounds can provide valuable insights. For example, molecular modeling studies of other ketones and alcohols have been used to understand their interactions with biological macromolecules and their role in various chemical processes. nih.gov The principles and methods used in those studies could be readily applied to investigate the interactions of 4-hydroxy-2-heptanone.

A detailed molecular modeling study of 4-hydroxy-2-heptanone would involve the development of an accurate force field that can describe the intra- and intermolecular interactions of the molecule. This force field could then be used in MD or MC simulations to explore a wide range of properties and phenomena.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 4-Hydroxy-2-heptanone |

| (R)-4-hydroxy-2-heptanone |

| (S)-4-hydroxy-2-heptanone |

| 4-Hydroxy-2-pentanone |

| 4-Hydroxy-4-methyl-2-pentanone |

| Nopinone |

| 3-Methyl-3-penten-2-one |

| 4-Methyl-3-penten-2-one |

| Acetone (B3395972) |

| Butyraldehyde (B50154) |

| (E)-3-Hepten-2-one |

| 2-Ethyl-2-hexenal (B1232207) |

| 4-Hydroxy-4-methyl-2-pentanone |

| Diethyl ether |

| 2-Heptanone (B89624) |

| heptane-2,4-dione |

| 4-Heptanone (B92745) |

| 3-Heptanone |

| 2-hydroxy-4-heptanone |

| 4-hydroxyheptan-2-one |

| 4-Butoxyheptane |

| n-Butanol |

| n-Heptane |

| Dibutyl ether |

| Butyric acid |

| Di-n-amyl ether |

| Dimethyl ether |

| Diethyl ether |

| Di-n-butyl ether |

| 4-hydroxy-2-butanone (B42824) |

| Formic acid |

| Methyl vinyl ketone |

| 3-hydroxy-2-butanone |

| Methyl formate |

| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone |

| Cocaine |

| Dopamine |

| Serotonin |

| Norepinephrine |

| Mazindol |

| 2-cyclopenten-1-one |

| 2-methyl-2-cyclopenten-1-one |

| 3-methyl-2-cyclopenten-1-one |

| Cyclopentanone |

| E,E-2,4-hexadienal |

| E/Z-Butenedial |

| Maleic anhydride |

Emerging Research Avenues and Future Directions for 4 Hydroxy 2 Heptanone

Metabolic Engineering and Biomanufacturing of Hydroxyketones

The pursuit of sustainable and efficient methods for producing hydroxyketones like 4-hydroxy-2-heptanone has led researchers to the field of metabolic engineering and biomanufacturing. This approach utilizes the biosynthetic capabilities of microorganisms to convert renewable feedstocks into valuable chemicals.

Historically, the production of α-hydroxy ketones has been a significant focus in the pharmaceutical industry due to their presence in various bioactive molecules, including antidepressants and antitumor antibiotics. researchgate.netacs.org Biocatalytic strategies are being developed as an alternative to traditional chemical synthesis, which can be costly and lack selectivity. acs.org

Several biocatalytic routes have been reported for the efficient production of α-hydroxy ketones. nih.gov These include the use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes, as well as the use of hydrolases, lipases, and oxidoreductases. acs.orgnih.gov For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.govrsc.org

While much of the research has centered on α-hydroxy ketones, the principles of metabolic engineering are applicable to the broader class of hydroxyketones. The biosynthesis of 2-heptanone (B89624), a related methylketone, has been investigated in hive-associated bacteria, suggesting that microbial production of such compounds is a viable avenue. nih.govresearchgate.net The identification of putative methylketone synthase homologs in various bacteria opens the door for engineering these organisms for targeted production. nih.govresearchgate.net Future research in this area will likely focus on optimizing fermentation processes and enhancing the activity of key enzymes to improve yields and make biomanufacturing a commercially viable reality for a wider range of hydroxyketones, including 4-hydroxy-2-heptanone.

Development of Novel Synthetic Routes and Catalyst Systems

Concurrent with biomanufacturing efforts, chemists are actively developing new and improved synthetic routes and catalyst systems for the production of 4-hydroxy-2-heptanone and other hydroxyketones. The goal is to create more efficient, selective, and environmentally friendly chemical processes.

A common method for synthesizing 4-hydroxy-2-heptanone is through the aldol (B89426) cross-condensation of acetone (B3395972) and butyraldehyde (B50154) using a solid base catalyst. google.com This reaction is a key step in a multi-stage process that ultimately yields 2-heptanone. google.com Research in this area focuses on optimizing reaction conditions, such as temperature and pressure, and developing more effective catalysts to maximize the yield of 4-hydroxy-2-heptanone while minimizing the formation of by-products. google.com

The synthesis of β-hydroxy ketones, a class to which 4-hydroxy-2-heptanone belongs, is a well-established area of organic chemistry. organic-chemistry.org Various catalytic systems have been explored, including rhodium-catalyzed hydrogenation and the use of indium(III) bromide as a catalyst for reductive aldol reactions. organic-chemistry.org These methods offer high levels of diastereoselectivity, which is crucial for producing specific stereoisomers of hydroxyketones. organic-chemistry.org

Furthermore, the development of catalysts for specific reactions, such as the selective hydrogenation of precursor molecules, is an active area of research. For example, a method for synthesizing 4-hydroxy-2,2,6-trimethylcyclohexanone (B1653925) involves the use of a Lindlar catalyst followed by a chiral rhodium catalyst for selective hydrogenation steps. patsnap.comgoogle.com Such advancements in catalyst technology could be adapted for the synthesis of 4-hydroxy-2-heptanone, leading to more efficient and selective production processes.

Exploration of Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create highly efficient and selective reaction pathways. This hybrid approach is particularly promising for the synthesis of complex molecules like chiral hydroxyketones.

The core principle of chemoenzymatic synthesis is to use enzymes for specific, often stereoselective, transformations that are difficult to achieve with traditional chemical methods, while employing chemical reactions for other steps in the synthetic route. nih.gov This strategy can overcome many of the drawbacks associated with purely chemical or purely biocatalytic approaches, such as high costs and the generation of waste. nih.gov

A notable example is the chemoenzymatic synthesis of chiral γ-hydroxy enones. metu.edu.tr This process involves a manganese (III) acetate-mediated acetoxylation followed by an enzyme-mediated hydrolysis to achieve kinetic resolution, yielding enantiomerically pure products. metu.edu.tr The resulting hydroxy enone can then be further transformed using chemical reagents. metu.edu.tr

This approach has been successfully applied to the synthesis of various pharmaceuticals and natural products. For instance, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols. nih.gov Similarly, the synthesis of structurally complex sorbicillinoids has been achieved by combining enzyme-catalyzed synthesis with chemical transformations. nih.gov The application of these principles to the synthesis of 4-hydroxy-2-heptanone could lead to the development of highly efficient and stereoselective production methods.

Advanced Characterization and Real-Time Monitoring Techniques

The ability to accurately characterize and monitor chemical reactions in real-time is crucial for process optimization and quality control. In the context of 4-hydroxy-2-heptanone synthesis, advanced analytical techniques are being employed to gain a deeper understanding of reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of α-hydroxy ketones. researchgate.net By using chiral derivatizing agents, such as Mosher's acid, it is possible to distinguish between different stereoisomers. researchgate.net This information is vital for controlling the stereoselectivity of synthetic reactions.